(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 512809-25-5
VCID: VC6264666
InChI: InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13)
SMILES: CCN1C(=C(C=N1)C=CC(=O)O)C
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid

CAS No.: 512809-25-5

Cat. No.: VC6264666

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid - 512809-25-5

Specification

CAS No. 512809-25-5
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13)
Standard InChI Key YUDAQQKQCULJEW-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)C=CC(=O)O)C
Canonical SMILES CCN1C(=C(C=N1)C=CC(=O)O)C

Introduction

Chemical Identification and Basic Properties

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid, reflects its core structure: a pyrazole ring with ethyl (C₂H₅) and methyl (CH₃) substituents at the 1- and 5-positions, respectively, and an acrylic acid group (-CH₂-CH₂-COOH) at the 4-position . The (2E) designation specifies the trans configuration of the double bond in the acrylic acid chain, which influences reactivity and intermolecular interactions .

Key identifiers include:

  • CAS Registry Number: 512809-25-5

  • PubChem CID: 601964

  • SMILES: CCN1C(=C(C=N1)C=CC(=O)O)C

  • InChIKey: YUDAQQKQCULJEW-UHFFFAOYSA-N

The planar pyrazole ring and conjugated acrylic acid system contribute to its stability and potential for π-π stacking interactions, as evidenced by computational models .

Physicochemical Properties

PropertyValueSource
Molecular Weight180.20 g/mol
Molecular FormulaC₉H₁₂N₂O₂
XLogP3-AA (Lipophilicity)1.2
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors4 (2 ring N, 2 carbonyl O)
SolubilityNot publicly reported

The acrylic acid moiety confers moderate water solubility, while the hydrophobic pyrazole ring enhances lipid membrane permeability . Experimental solubility data remains unpublished, though analogs with similar structures show solubility in polar aprotic solvents like DMSO .

Synthesis and Manufacturing

SupplierLocationPurityPrice Range (USD/g)
Block Chemical Technology Co., Ltd.China>95%$50–$80
Nanjing Shizhou Biology TechnologyChina>90%$45–$75
VulcanChemUnited States>98%$70–$100

Suppliers recommend storage at –20°C under inert gas to prevent degradation .

Chemical Reactivity and Functionalization

Key Reactivity Profiles

The compound’s α,β-unsaturated carboxylic acid group enables:

  • Michael Additions: Nucleophilic attack at the β-carbon, forming adducts with amines or thiols .

  • Polymerization: Radical-initiated chain growth for materials science applications .

  • Esterification: Conversion to methyl or ethyl esters for enhanced bioavailability .

The pyrazole ring participates in:

  • Electrophilic Substitution: Nitration or sulfonation at the 3-position .

  • Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via N-atom lone pairs .

Stability and Degradation

  • Thermal Stability: Decomposes above 250°C, based on thermogravimetric analysis of analogs .

  • Photolytic Sensitivity: UV exposure induces E-to-Z isomerization, requiring amber glass storage .

  • Hydrolytic Degradation: Susceptible to base-catalyzed ester hydrolysis (if esterified) .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing MPC inhibitors to treat metabolic dysfunction-associated steatohepatitis (MASH) .

  • Prodrug Design: Ester derivatives (e.g., ethyl ester) show enhanced cellular uptake .

Materials Science

  • Polymer Precursor: Copolymerizes with styrene for conductive films .

  • Metal-Organic Frameworks (MOFs): Ligand for porous materials in gas storage .

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